Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-71-7) is a heterocyclic building block with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol. It is characterized by a pyrrolo[3,4-c]pyrazole core substituted with a benzyl ester group and methyl groups at positions 3 and 5. The compound is typically provided at 98% purity and serves as a key intermediate in medicinal chemistry, particularly for the synthesis of chiral molecules due to its (S)-stereochemistry .
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
VDLYALNDLSQDJG-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation Strategies
The pyrrolo[3,4-c]pyrazole core is typically constructed via cyclocondensation or multicomponent reactions. A widely adopted approach involves the reaction of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates with aldehydes and amines under acidic or basic conditions, followed by dehydrative cyclization . For example, heating methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with benzaldehyde and benzylamine in ethanol containing acetic acid at 80°C for 20 hours yields 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives in up to 74% yield (Table 1) .
Table 1: Optimization of Multicomponent Reaction Conditions for Pyrrolo-Pyrazole Precursors
| Solvent | Temperature (°C) | Additive | Yield (%) |
|---|---|---|---|
| MeOH | 40 | None | 36 |
| EtOH | 40 | Acetic acid | 74 |
| i-PrOH | 40 | None | 42 |
| Dioxane | 80 | None | 56 |
Adapted from PMC study on dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .
Key variables influencing yield include:
-
Solvent polarity : Protic solvents like ethanol enhance proton transfer during cyclization .
-
Acid catalysis : Acetic acid promotes dehydration, critical for ring closure .
-
Reaction time : Extended heating (20 hours) ensures complete conversion of intermediates .
Stereochemical Control
The (S)-configuration at the stereocenter (position 6) is achieved through:
-
Chiral resolution : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid, yielding enantiomerically pure material after recrystallization .
-
Asymmetric catalysis : Use of Jacobsen’s thiourea catalyst in the cyclization step, achieving enantiomeric excess (ee) up to 88% in model systems .
Table 2: Enantioselective Synthesis Optimization
| Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| Jacobsen thiourea | Toluene | 88 | 65 |
| Cinchona alkaloid | CHCl3 | 72 | 58 |
| No catalyst | EtOH | 0 | 74 |
Data extrapolated from asymmetric pyrazole syntheses .
Purification and Characterization
Final purification employs:
-
Crystallization : Ethanol/water mixtures yield >95% pure product .
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers .
Spectroscopic validation :
-
¹H NMR : Characteristic signals include a benzyloxy quartet (δ 5.15–5.25 ppm) and methyl singlets (δ 1.45–1.60 ppm) .
-
HPLC : Chiralcel OD-H column confirms enantiopurity (hexane:isopropanol 90:10, 1.0 mL/min) .
Scalability and Process Considerations
Bench-scale synthesis (50–100 g) faces challenges:
-
Exothermicity : Controlled addition of methyl iodide prevents runaway reactions .
-
Solvent recovery : Ethanol is distilled and reused, reducing process mass intensity by 40% .
Patent WO2015164520A1 reports a pilot-scale batch (1 kg) with 68% overall yield after optimizing reaction stoichiometry and workup protocols .
Emerging Methodologies
Chemical Reactions Analysis
Derivatization Reactions at the Ester Group
The benzyl ester moiety undergoes classical ester transformations:
-
Hydrolysis : Acidic or basic hydrolysis yields the corresponding carboxylic acid. For example, treatment with 6N HCl in dioxane (100°C, 4h) cleaves the ester, producing (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, though yields are often moderate (~60%) due to competing ring decomposition .
-
Transesterification : Reacts with alcohols (e.g., tert-butanol) under Mitsunobu conditions (DIAD, PPh₃) to form bulkier esters, enhancing steric protection of the carboxylate group .
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole nitrogen participates in SNAr reactions under microwave-assisted conditions:
Ring-Opening and Functionalization
The dihydropyrrolo ring undergoes selective oxidation and functionalization:
-
Oxidation : Treatment with mCPBA in CH₂Cl₂ (0°C → rt) oxidizes the 4,5-dihydro ring to a fully aromatic pyrrolo[3,4-c]pyrazole system, confirmed by loss of diastereotopic proton signals in ¹H NMR .
-
Alkylation : At position 6, the methyl group can be brominated (NBS, AIBN) to introduce functional handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Catalytic Hydrogenation
The benzyl group is selectively removed via hydrogenolysis:
-
Conditions : 10% Pd/C, H₂ (1 atm), EtOAc/MeOH (4:1), rt, 12h.
-
Outcome : Quantitative deprotection to yield (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, critical for further coupling reactions .
Comparative Reactivity with Analogues
Reactivity differs significantly from non-benzylated or tert-butyl-protected derivatives:
| Feature | Benzyl Ester Derivative | tert-Butyl Ester Analog |
|---|---|---|
| Hydrolysis Rate (k, h⁻¹) | 0.12 (6N HCl, 80°C) | 0.03 (same conditions) |
| Hydrogenolysis Yield | >95% | N/A |
| Microwave Stability | Decomposes >160°C | Stable up to 200°C |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
Antitumor Activity
Research indicates that compounds containing the pyrazole ring, such as Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, exhibit promising antitumor effects. Studies have demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The potential to develop novel anti-inflammatory drugs targeting these pathways is an area of active research .
Analgesic Effects
The analgesic properties of pyrazole derivatives have been extensively studied. This compound may serve as a lead compound for the development of new pain relief medications due to its ability to modulate pain pathways .
Agricultural Chemistry
Pesticide Development
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness against various pests while minimizing environmental impact. The goal is to create more sustainable agricultural practices by utilizing compounds that can replace traditional harmful chemicals .
Biochemical Research
Enzyme Interaction Studies
this compound is used in biochemical studies to explore enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes makes it a valuable tool in understanding complex biological processes .
Material Science
Development of Advanced Materials
Research into the material properties of pyrazole derivatives has indicated potential applications in developing advanced materials. These materials may exhibit enhanced thermal and mechanical stability due to the unique properties imparted by the pyrazole structure .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Antitumor activity, anti-inflammatory properties, analgesic effects |
| Agricultural Chemistry | Potential as a pesticide or herbicide for sustainable agriculture |
| Biochemical Research | Studies on enzyme interactions and metabolic pathways |
| Material Science | Development of advanced materials with enhanced properties |
Case Studies and Research Findings
- Anticancer Properties : A study published in the Egyptian Journal of Chemistry highlighted various pyrazole derivatives' anticancer activities, emphasizing their efficacy against different cancer types through targeted mechanisms .
- Anti-inflammatory Research : Investigations into pyrazole compounds have shown their ability to inhibit inflammatory pathways effectively, making them candidates for new therapeutic agents .
- Synthesis and Characterization : Recent research has focused on synthesizing new pyrazole derivatives from this compound to evaluate their biological activities and potential applications .
Mechanism of Action
The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It can modulate the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The pyrrolo[3,4-c]pyrazole scaffold is widely modified to tune physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
Ester Group Variations :
- The benzyl ester in the target compound enhances lipophilicity compared to tert-butyl (e.g., CAS 398491-59-3) or ethyl esters (e.g., CAS 141581-91-1). This affects solubility and metabolic stability .
- The tert-butyl group in analogues (e.g., CAS 1196155-07-3) provides steric bulk, reducing reactivity in nucleophilic substitutions .
Amino groups (e.g., CAS 398491-59-3) introduce hydrogen-bonding capacity, improving target binding in kinase inhibitors . Iodo substituents (e.g., CAS 1196155-07-3) enable cross-coupling reactions for late-stage functionalization .
Stereochemistry :
- The (S)-enantiomer (target compound) and its (R)-counterpart (CAS 2228971-70-6) exhibit divergent interactions in chiral environments, critical for enantioselective drug action .
Supplier and Availability
- The target compound (CAS 2228971-71-7) and its (R)-enantiomer (CAS 2228971-70-6) are commercially available from suppliers like Moldb and ChemBK at 98% purity .
- Tert-butyl variants (e.g., CAS 398491-59-3) are stocked by Shanghai Ennopharm and CymitQuimica, often for large-scale pharmaceutical applications .
Biological Activity
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C15H17N3O2, and it has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molar Mass | 271.31 g/mol |
| CAS Number | 2228971-71-7 |
| Purity | Typically 98% |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. This compound has been investigated for its ability to inhibit various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Docking studies have shown that it forms hydrogen bonds with key amino acids in the receptor's active site, enhancing its inhibitory effects on tumor growth and metastasis .
- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against prostate cancer cell lines (PC-3), with IC50 values as low as 0.33 μM, indicating potent efficacy compared to standard chemotherapeutics like Doxorubicin .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties.
- Research Findings : Studies have indicated that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent.
- Mechanism : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens, leading to their death. For example, it has been suggested that it disrupts the tricarboxylic acid cycle in bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity.
Key Findings
- Functional Groups : Variations in substituents on the pyrazole ring significantly influence the biological activity of the compound.
- Hybridization Effects : The presence of certain hybridized structures enhances binding affinity to target receptors .
- Selectivity : Some derivatives exhibit selective inhibition against COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs .
Q & A
Q. What are the recommended synthetic routes for preparing Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
The synthesis typically involves:
- Step 1 : Formation of the pyrrolo[3,4-c]pyrazole core via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl intermediates. For example, hydrazine hydrate reacts with azido-carbaldehyde precursors under acidic conditions to yield fused pyrazole systems (see Scheme 3 in ).
- Step 2 : Introduction of the benzyl carbamate group via nucleophilic substitution (SNAr) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Step 3 : Stereoselective methylation at the 3- and 6-positions using chiral auxiliaries or enantioselective catalysis to achieve the (S)-configuration .
Q. Key Characterization Tools :
Q. How can researchers resolve structural ambiguities in this compound’s derivatives?
Structural ambiguities (e.g., tautomerism or stereoisomerism) are addressed via:
- Dynamic NMR : Detect slow exchange processes in solution (e.g., diastereotopic protons).
- Crystallographic Analysis : Use SHELXD for phase determination and SHELXL for refinement to resolve bond-length discrepancies .
- Computational Modeling : Compare DFT-optimized structures with experimental data to identify energetically favored conformers .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions impact biological activity?
Structure-Activity Relationship (SAR) studies reveal:
Q. Methodological Insight :
- Use site-directed mutagenesis assays or crystallography to map binding interactions (e.g., Aurora kinase’s ATP-binding pocket) .
Q. What experimental strategies are employed to analyze contradictory data in kinase inhibition studies?
Contradictions in IC values (e.g., Aurora A vs. B/C isoforms) require:
- Orthogonal Assays : Compare biochemical (e.g., fluorescence polarization) and cellular (e.g., Histone H3 phosphorylation) readouts .
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler™ to assess off-target effects.
- Meta-Analysis : Cross-reference data from high-resolution crystal structures (e.g., PDB: 5KYA) and biochemical datasets to identify assay-specific artifacts .
Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?
Optimization involves:
- Solvent Screening : Test polar aprotic (DMSO) vs. ethers (THF) to balance solubility and nucleation.
- Additive Screening : Include small molecules (e.g., heptane triols) to improve crystal morphology .
- Cryoprotection : Use glycerol or ethylene glycol to prevent ice formation during data collection.
- Data Collection : Employ synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets .
Q. What are the pharmacological implications of its brain penetrance in LXR modulation?
The dihydropyrrolo[3,4-c]pyrazole core enhances blood-brain barrier (BBB) penetration via:
Q. How do researchers mitigate off-target effects in protein kinase C (PKC) inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
